molecular formula C15H20FN3O2S B2679674 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide CAS No. 318498-18-9

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide

Cat. No.: B2679674
CAS No.: 318498-18-9
M. Wt: 325.4
InChI Key: RPJGLYHYMUJMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with an amine derivative to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide is unique due to its specific structural features, such as the presence of the 4-fluorobenzoyl group and the trimethylbutanamide moiety.

Properties

IUPAC Name

N-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c1-15(2,3)11(13(21)17-4)18-14(22)19-12(20)9-5-7-10(16)8-6-9/h5-8,11H,1-4H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJGLYHYMUJMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=S)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.